2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}phenol
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(3-bromo-4-methoxyphenyl)methylidene]amino]phenol is a complex organic compound that features a benzothiazole ring, a brominated methoxyphenyl group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(Z)-[(3-bromo-4-methoxyphenyl)methylidene]amino]phenol typically involves the condensation of 2-aminobenzothiazole with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(3-bromo-4-methoxyphenyl)methylidene]amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(3-bromo-4-methoxyphenyl)methylidene]amino]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(Z)-[(3-bromo-4-methoxyphenyl)methylidene]amino]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzothiazole ring can intercalate with DNA or proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide
- 2-(1,3-Benzothiazol-2-yl)-2-chlorobenzamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(3-bromo-4-methoxyphenyl)methylidene]amino]phenol is unique due to its combination of a benzothiazole ring, a brominated methoxyphenyl group, and a phenolic hydroxyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C21H15BrN2O2S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(3-bromo-4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-19-9-6-13(10-16(19)22)12-23-14-7-8-18(25)15(11-14)21-24-17-4-2-3-5-20(17)27-21/h2-12,25H,1H3 |
InChI Key |
XPUJOBRGAJEGEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Br |
Origin of Product |
United States |
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